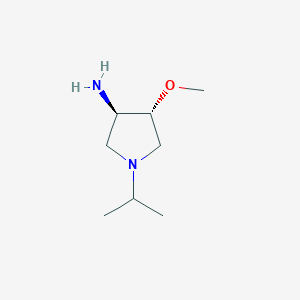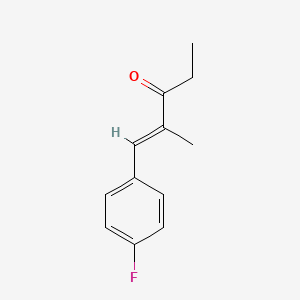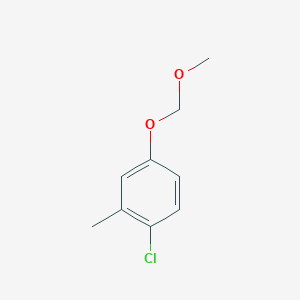![molecular formula C10H7N3O3 B11757974 Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11757974.png)
Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Ciano-2-oxo-1,3-dihidropirrolo[2,3-b]piridina-4-carboxilato de metilo es un compuesto heterocíclico que pertenece a la familia de las pirrolopiridinas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirrol fusionado a un anillo de piridina, con grupos funcionales adicionales como un grupo ciano, un grupo oxo y un grupo éster metílico. Estas características estructurales lo convierten en un tema interesante para diversas aplicaciones de investigación científica.
Métodos De Preparación
La síntesis del 6-Ciano-2-oxo-1,3-dihidropirrolo[2,3-b]piridina-4-carboxilato de metilo generalmente implica reacciones de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Ciclación: El paso inicial implica la ciclación de un precursor adecuado, como un derivado de pirrol, con un agente cianoacetilante.
Introducción del Grupo Funcional:
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto deseado con alta pureza.
Los métodos de producción industrial pueden incluir la optimización de estos pasos para mejorar el rendimiento y reducir los costos. Esto puede incluir el uso de catalizadores, condiciones de reacción optimizadas y procesos de flujo continuo.
Análisis De Reacciones Químicas
El 6-Ciano-2-oxo-1,3-dihidropirrolo[2,3-b]piridina-4-carboxilato de metilo experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que da como resultado formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes para estas reacciones incluyen halógenos, ácidos y bases.
Cicloadición: El compuesto puede participar en reacciones de cicloadición, formando nuevas estructuras heterocíclicas.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
El 6-Ciano-2-oxo-1,3-dihidropirrolo[2,3-b]piridina-4-carboxilato de metilo tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, como las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del 6-Ciano-2-oxo-1,3-dihidropirrolo[2,3-b]piridina-4-carboxilato de metilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas implicados dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
El 6-Ciano-2-oxo-1,3-dihidropirrolo[2,3-b]piridina-4-carboxilato de metilo se puede comparar con otros compuestos similares, tales como:
Derivados de pirrolopirazina: Estos compuestos también contienen un anillo de pirrol fusionado a otro anillo heterocíclico y exhiben actividades biológicas similares.
Derivados de indol: Los indoles son otra clase de compuestos heterocíclicos con una estructura de anillo fusionado y diversas actividades biológicas.
Análogos de piridazina: Estos compuestos tienen un anillo de piridina fusionado a otro anillo y son conocidos por sus actividades biológicas.
La singularidad del 6-Ciano-2-oxo-1,3-dihidropirrolo[2,3-b]piridina-4-carboxilato de metilo radica en sus grupos funcionales específicos y las propiedades químicas y biológicas resultantes.
Propiedades
Fórmula molecular |
C10H7N3O3 |
|---|---|
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H7N3O3/c1-16-10(15)7-2-5(4-11)12-9-6(7)3-8(14)13-9/h2H,3H2,1H3,(H,12,13,14) |
Clave InChI |
HRHZSDABMWZLCH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2CC(=O)NC2=NC(=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


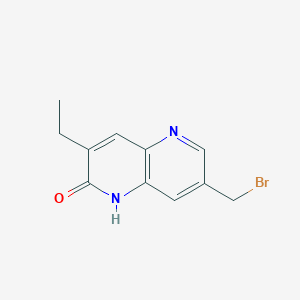
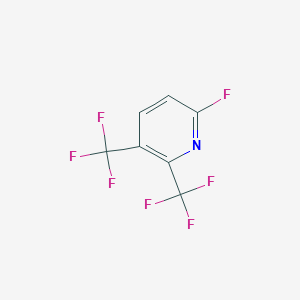

![Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11757938.png)

![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)
![Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11757961.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)

